Ethyl 2-hydroxycyclopentanecarboxylate
Description
Contextual Significance in Organic Synthesis and Medicinal Chemistry
In organic synthesis, Ethyl 2-hydroxycyclopentanecarboxylate serves as a versatile precursor. The presence of two distinct functional groups—a secondary alcohol and an ester—allows for a wide range of chemical transformations. The hydroxyl group can undergo oxidation, esterification, or nucleophilic substitution, while the ester group can be hydrolyzed, reduced to an alcohol, or converted into an amide.
A common synthetic route to produce this compound involves the reduction of its ketone precursor, Ethyl 2-oxocyclopentanecarboxylate. prepchem.combiosynth.com For instance, a documented method involves the reduction of Ethyl 2-oxocyclopentanecarboxylate using sodium borohydride (B1222165) in methanol (B129727) at a controlled temperature. prepchem.com This accessibility from a readily available starting material enhances its utility in synthetic applications. prepchem.com
The cyclopentane (B165970) scaffold is a core structural motif in numerous biologically active molecules, including prostaglandins (B1171923) and certain antiviral drugs. nih.gov Research into functionalized cyclopentane derivatives is significant in medicinal chemistry for the development of therapeutic agents. For example, multifunctionalized cyclic amino acids based on a cyclopentane framework are crucial components of important antiviral medications like the neuraminidase inhibitors Tamiflu and Peramivir. nih.gov The structural elements of this compound make it a relevant starting point for the synthesis of novel analogues of these and other bioactive compounds.
Overview of Research Trajectories
Current research involving this compound and related structures primarily follows two main trajectories: stereoselective synthesis and application as a synthetic intermediate.
Stereoselective Synthesis: The relative orientation (cis or trans) of the hydroxyl and ester groups significantly influences the three-dimensional shape and potential biological activity of any resulting complex molecule. Consequently, a major focus of research is the development of synthetic methods that can selectively produce a specific stereoisomer. The ability to control the stereochemistry at the C1 and C2 positions of the cyclopentane ring is crucial for its application in the synthesis of chiral molecules.
Elaboration into Complex Molecules: Researchers utilize this compound as a foundational element for building more intricate molecular structures. This involves leveraging its existing functional groups for further reactions. For example, the hydroxyl group can direct the introduction of new functionalities or be used to form larger ring systems. The ester group provides a handle for chain extension or for linking the cyclopentane ring to other molecular fragments. This trajectory is particularly relevant in the search for new pharmaceutical compounds, where the cyclopentane unit can serve as a rigid scaffold to orient other functional groups in a specific spatial arrangement for interaction with biological targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFIGGNBUOZGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940324 | |
| Record name | Ethyl 2-hydroxycyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54972-10-0, 1883-91-6 | |
| Record name | 54972-10-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC122559 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-hydroxycyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Hydroxycyclopentanecarboxylate
Chemoenzymatic and Biocatalytic Pathways
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. rjpbr.com These methods are particularly valuable for producing chiral compounds, such as the enantiomers of Ethyl 2-hydroxycyclopentanecarboxylate. The use of enzymes or whole-cell systems can reduce the complexity associated with classical chemical synthesis. nih.gov
The primary biocatalytic route to chiral this compound involves the enantioselective reduction of its ketone precursor, Ethyl 2-oxocyclopentanecarboxylate. chemicalbook.comnih.govsigmaaldrich.comscbt.comfishersci.ca This transformation is achieved using various microorganisms or isolated enzymes that can deliver high yields and excellent enantiomeric excess (e.e.).
Biocatalytic approaches offer significant advantages over traditional chemical methods by providing high selectivity under mild conditions. rjpbr.com The use of whole cells or specific enzymes can effectively produce chiral intermediates that are crucial in the pharmaceutical industry. nih.gov For instance, the green synthesis of pregabalin (B1679071) utilizes biocatalysis to reduce environmental impact, starting from an intermediate derived from isovaleraldehyde. nih.gov Similarly, innovative methods, such as using dual-enzyme@CaHPO4 hybrid nanoflowers, have been employed to synthesize chiral alcohol intermediates with high efficiency and recyclability of the biocatalyst. nih.gov
Table 1: Examples of Biocatalysts in the Reduction of Ketone Precursors
| Biocatalyst Type | Example Organism/Enzyme | Key Advantage |
|---|---|---|
| Whole Cells | Yarrowia lipolytica | Effective biocatalyst in cycloaddition reactions and can be used for "one pot" synthesis. researchgate.net |
| Isolated Enzymes | Amine dehydrogenases | Used in reductive amination to access chiral alkyl amines and amino alcohols. rjpbr.com |
| Immobilized Enzymes | Pseudomonas fluorescens lipase (B570770) on carbon nanofiber | Improved efficiency, thermal stability, and high reusability. nih.gov |
Lipases are versatile enzymes widely used in organic synthesis for their ability to catalyze reactions such as hydrolysis, esterification, and transesterification with high chemo-, regio-, and enantioselectivity. nih.govnih.gov In the context of this compound, lipases can be employed in the kinetic resolution of a racemic mixture of the compound.
One common strategy is the enantioselective acylation of the hydroxyl group. For example, Novozym 435, an immobilized lipase from Candida antarctica, has demonstrated high enantioselectivity and activity in the asymmetric hydrolysis of various racemic esters. cjcatal.com Lipase-catalyzed reactions can be performed in both organic solvents and aqueous solutions, and their application in continuous-flow systems highlights advantages like atom economy and shorter reaction times. mdpi.com These enzymes have been successfully used to synthesize valuable molecules for the nutraceutical and pharmaceutical industries. researchgate.net
The efficiency of any biocatalytic process hinges on the careful optimization of various reaction parameters. dtu.dk Factors that significantly influence the enantioselectivity and yield include temperature, pH, substrate concentration, enzyme stability, and the presence of inhibitors. researchgate.netmdpi.com
Response Surface Methodology (RSM) is a common statistical tool used to evaluate and optimize reaction conditions. mdpi.com For instance, in the synthesis of rose-flavored ester-2-phenylethyl acetate, a Box–Behnken design was used to optimize a continuous production process in a solvent-free system. mdpi.com Key parameters that are often optimized include the molar ratio of substrates, reaction temperature, and enzyme loading. The choice of solvent can also be critical; for example, in the lipase-catalyzed synthesis of ethyl ferulate, tert-butyl alcohol was found to be the optimal medium. atlantis-press.com
Table 2: Key Parameters for Optimization in Biocatalytic Synthesis
| Parameter | General Effect | Example of Optimization |
|---|---|---|
| Temperature | Affects enzyme activity and stability. | Optimal temperature for flavonol aglycone production was found to be 50°C. mdpi.com |
| pH | Influences the ionization state of the enzyme and substrates. | A pH of 4.0 was optimal for producing flavonol aglycones from green tea extracts. mdpi.com |
| Substrate Molar Ratio | Can shift reaction equilibrium and affect yield. | A 1.5:1 molar ratio of acid to alcohol was optimal for ethyl ferulate synthesis. atlantis-press.com |
| Solvent | Impacts enzyme conformation, activity, and substrate solubility. | Tert-butyl alcohol was the preferred solvent for the synthesis of ethyl ferulate. atlantis-press.com |
Classical Chemical Synthesis Approaches
Traditional organic synthesis provides robust and scalable methods for producing this compound and its precursors. These methods often involve well-established reactions for ring formation and subsequent functional group manipulations.
The core cyclopentane (B165970) structure of the precursor, Ethyl 2-oxocyclopentanecarboxylate, is classically synthesized via the Dieckmann condensation. oc-praktikum.de This intramolecular cyclization of a diester, typically diethyl adipate, is conducted in the presence of a base like sodium ethoxide. google.com The reaction involves the formation of a five-membered ring, which is a key structural feature of many natural products and pharmacologically active compounds. baranlab.org
Alternative strategies for forming cyclopentane rings include various cycloaddition reactions, such as the palladium-catalyzed [3 + 2] cycloaddition of trimethylenemethane with nitroalkenes. organic-chemistry.org Ring contraction methods, converting a cyclohexane (B81311) derivative into a cyclopentane derivative, also represent a viable synthetic route. google.com
A common chemical method to obtain this compound from its keto-ester precursor is through reduction. A standard laboratory procedure involves the use of sodium borohydride (B1222165) in a solvent like methanol (B129727). prepchem.com This method is efficient but results in a racemic mixture of the cis and trans isomers of the final product.
Esterification is a fundamental reaction in the synthesis of this compound, particularly if the synthesis starts from the corresponding carboxylic acid. The Fischer-Speier esterification is a classic method where a carboxylic acid is reacted with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst. patsnap.com
The reaction is an equilibrium process, and to achieve high yields, water is typically removed as it is formed. patsnap.com Various acid catalysts can be employed, including sulfuric acid, p-toluenesulfonic acid, and more modern catalysts like graphene oxide, which offers the advantage of being reusable. organic-chemistry.org The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired scale of the reaction.
Synthesis from Dicarboxylic Acid Derivatives
A primary route to this compound begins with derivatives of dicarboxylic acids, specifically diethyl adipate. The synthesis is a two-step process involving an intramolecular cyclization followed by a reduction.
The initial and critical step is the Dieckmann condensation of diethyl adipate. This intramolecular reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in a suitable solvent like benzene, toluene (B28343), or xylene. google.com The base facilitates the formation of an enolate, which then attacks the second ester group, leading to the formation of a five-membered ring after the elimination of an ethoxide ion. The product of this cyclization is Ethyl 2-oxocyclopentanecarboxylate, a key β-keto ester intermediate. google.comnih.govnist.gov The reaction is driven to completion by removing the ethanol (B145695) generated during the process. google.com
The subsequent step involves the reduction of the ketone group in Ethyl 2-oxocyclopentanecarboxylate to a hydroxyl group. This transformation yields the target compound, this compound. Standard reducing agents can be employed for this purpose, converting the cyclic ketone into the corresponding secondary alcohol. The choice of reducing agent can influence the stereochemical outcome of the reaction, which is a central consideration in stereocontrolled synthesis.
Stereocontrolled Synthesis and Chiral Induction
The synthesis of specific stereoisomers of this compound requires precise control over the reaction's stereochemistry. The molecule contains two stereocenters, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Achieving high diastereoselectivity (control over the relative stereochemistry, cis vs. trans) and enantioselectivity (control over the absolute stereochemistry, R vs. S) is a significant objective in modern organic synthesis.
Diastereoselective and enantioselective control is most effectively introduced during the reduction of the precursor, Ethyl 2-oxocyclopentanecarboxylate. The approach of the reducing agent to the prochiral ketone can be directed to favor the formation of one diastereomer or enantiomer over the others.
Diastereoselective Synthesis : When reducing the β-keto ester, the relative orientation of the newly formed hydroxyl group and the existing ester group is determined. The use of bulky reducing agents can favor the approach of the hydride from the less sterically hindered face of the cyclopentanone (B42830) ring, leading to a preference for the trans isomer, which is often thermodynamically more stable.
Enantioselective Synthesis : To produce an enantiomerically pure or enriched product, chiral reagents or catalysts are necessary. This can be achieved through methods such as:
Chiral Hydride Reagents : Utilizing stoichiometric amounts of reducing agents that have been modified with chiral ligands.
Catalytic Asymmetric Reduction : Employing a chiral catalyst, often a transition metal complex with a chiral ligand, to transfer hydrogen to the ketone. This method is highly efficient as only a small amount of the chiral catalyst is needed to produce a large quantity of the chiral product.
The combination of a chiral auxiliary with substrate-directed reactions represents a powerful strategy for asymmetric synthesis. rsc.org For instance, a sequence involving an aldol (B89426) reaction to create a temporary stereocenter, followed by a directed cyclopropanation and a retro-aldol cleavage, has been used to synthesize enantiopure cyclopropanes, demonstrating the potential of such multi-step, stereocontrolled sequences. rsc.org
A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgepfl.ch Once the desired stereochemistry is established, the auxiliary is removed. epfl.chsigmaaldrich.com This strategy transforms an enantioselective reaction into a diastereoselective one, as the auxiliary provides a chiral environment that directs the formation of one diastereomer over the other. youtube.com
In the context of this compound synthesis, a chiral auxiliary could be attached to the precursor molecule. For example, the ester group could be formed with a chiral alcohol. This chiral auxiliary would then direct the stereoselective reduction of the ketone. After the reduction, the auxiliary is cleaved and can ideally be recovered for reuse. sigmaaldrich.com Common chiral auxiliaries used in asymmetric synthesis include oxazolidinones (popularized by David A. Evans), pseudoephedrine, and camphorsultam. wikipedia.orgsigmaaldrich.comyoutube.com
The table below lists examples of common chiral auxiliaries and their typical applications in asymmetric synthesis.
| Chiral Auxiliary | Typical Application(s) | Reference(s) |
| Oxazolidinones | Asymmetric aldol reactions, alkylations | wikipedia.orgyoutube.com |
| Pseudoephedrine | Asymmetric alkylations | wikipedia.org |
| Camphorsultam | Asymmetric Diels-Alder reactions, conjugate additions | wikipedia.org |
| trans-2-Phenylcyclohexanol | Asymmetric ene reactions | wikipedia.org |
| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Asymmetric reductions, alkylations | wikipedia.org |
Ligand-mediated approaches often involve the use of chiral ligands complexed to a metal center, which then acts as a Lewis acid to catalyze the reaction enantioselectively. For the reduction of Ethyl 2-oxocyclopentanecarboxylate, a chiral ligand could be used in conjunction with a metal hydride source to achieve high enantiomeric excess in the final product.
Process Development for Scalable Synthesis
Transitioning a synthetic route from a laboratory scale to an industrial, scalable process introduces several practical and economic challenges. For the synthesis of this compound, process development would focus on optimizing factors such as cost, safety, efficiency, and product purity.
The synthesis of the precursor via Dieckmann condensation is a robust and well-established reaction that is amenable to scale-up. google.com Key considerations for this step include:
Solvent and Base Selection : Using cost-effective and environmentally acceptable solvents like toluene instead of benzene. Sodium ethoxide is an inexpensive and effective base for this transformation. google.com
Reaction Conditions : Optimizing temperature, reaction time, and methods for removing the ethanol byproduct to maximize yield and throughput.
The main challenge in scalable synthesis lies in the stereocontrolled reduction step, especially if high enantiopurity is required.
Asymmetric Catalysis : Catalytic methods are generally preferred for large-scale production because a small amount of catalyst can produce a large amount of product. However, developing a suitable catalyst can be challenging. The catalyst must be highly active (high turnover number) and highly selective (high enantiomeric excess). Furthermore, the cost of the metal (e.g., rhodium, ruthenium) and the chiral ligand must be considered. Separation of the catalyst from the product post-reaction can also be a significant hurdle.
The use of chiral auxiliaries has been successfully implemented in industrial processes for the synthesis of complex pharmaceutical agents, demonstrating that with careful process design, these methods can be economically feasible. wikipedia.org
Chemical Reactivity and Transformation Pathways of Ethyl 2 Hydroxycyclopentanecarboxylate
Functional Group Interconversions
The hydroxyl and ester moieties of ethyl 2-hydroxycyclopentanecarboxylate can be independently or concurrently modified through a range of oxidative, reductive, and hydrolytic reactions.
The secondary hydroxyl group in this compound can be oxidized to a ketone, yielding ethyl 2-oxocyclopentanecarboxylate. This transformation is a common reaction for secondary alcohols and can be achieved using various oxidizing agents. The resulting β-keto ester, ethyl 2-oxocyclopentanecarboxylate, is a valuable synthetic intermediate. For instance, it has been utilized in the stereoselective synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol and in the synthesis of tanikolide. chemicalbook.com The phase-transfer benzylation reaction of ethyl 2-oxocyclopentanecarboxylate with benzyl (B1604629) bromide has also been investigated. chemicalbook.com
Conversely, the ester group of this compound can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the ester functionality to a primary alcohol. ic.ac.ukmasterorganicchemistry.comucalgary.ca This reaction would yield (2-hydroxycyclopentyl)methanol. Sodium borohydride (B1222165) (NaBH4) is generally a milder reducing agent and is typically not reactive enough to reduce esters under standard conditions. researchgate.netyoutube.com However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems, which may allow for the reduction of esters. researchgate.netreddit.com
| Transformation | Reactant | Reagent/Condition | Product |
|---|---|---|---|
| Oxidation | This compound | Oxidizing Agent (e.g., PCC, Swern oxidation) | Ethyl 2-oxocyclopentanecarboxylate |
| Reduction | This compound | LiAlH4, followed by H3O+ workup | (2-hydroxycyclopentyl)methanol |
The ester group of this compound is susceptible to hydrolysis, which involves the cleavage of the ester bond to yield the corresponding carboxylic acid and ethanol (B145695). The kinetics of the hydrolysis of both cis- and trans-isomers of this compound have been studied. The rate of hydrolysis is influenced by factors such as the presence of intramolecular hydrogen bonding and the solvent composition.
Transesterification is another important reaction of the ester group, where the ethyl group is exchanged with a different alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases.
The hydroxyl group of an alcohol is generally a poor leaving group. youtube.com To facilitate substitution reactions, it typically needs to be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid or by converting it into a sulfonate ester (e.g., tosylate or mesylate). Once activated, the hydroxyl group can be displaced by various nucleophiles. For primary and secondary alcohols, these reactions can proceed through either SN1 or SN2 mechanisms, depending on the substrate and reaction conditions. youtube.comyoutube.comyoutube.com
Derivatization Reactions
The presence of both hydroxyl and ester functionalities allows for the derivatization of this compound into a variety of other compounds, including cyclic structures and amides.
While direct synthesis from this compound is not explicitly detailed in the provided search results, 1,4-dioxan-2-ones are a class of cyclic esters that can be prepared from precursors containing hydroxyl and ester or carboxylic acid functionalities. The formation of such a cyclic structure would involve the intramolecular cyclization of a hydroxy acid, which could potentially be derived from the hydrolysis of this compound. The synthesis of 1,4-dioxan-2-ones can also be achieved by contacting carbon monoxide with formaldehyde (B43269) and a 1,2-glycol in the presence of a catalyst. google.com
The ester group of this compound can potentially undergo aminolysis to form an amide. However, direct amidation of esters is often less efficient than the coupling of a carboxylic acid and an amine. Therefore, a more common route would involve the initial hydrolysis of the ester to 2-hydroxycyclopentanecarboxylic acid, followed by a coupling reaction with an amine.
In the context of peptide synthesis, a carboxylic acid can be coupled with an amino acid or peptide using specific coupling reagents to facilitate the formation of an amide (peptide) bond. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govreddit.comcommonorganicchemistry.comresearchgate.netluxembourg-bio.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the amino acid. For successful peptide synthesis, protecting groups are typically employed for the amino and carboxyl groups that are not involved in the desired amide bond formation to prevent unwanted side reactions. nih.govchemrxiv.orglibretexts.orgyoutube.com While there is research on incorporating functionalized cyclopentane (B165970) β-amino acids into peptides, nih.gov specific examples detailing the use of this compound in peptide coupling were not found in the provided search results.
| Coupling Reagent | Additive | General Application |
|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Peptide synthesis and general amidation |
Formation of Other Functionalized Derivatives
This compound serves as a versatile precursor for the synthesis of a variety of functionalized cyclopentane derivatives. The presence of both a hydroxyl (-OH) and an ester (-COOEt) group allows for a range of chemical modifications. The hydroxyl group, in particular, is a key site for transformations such as acylation, etherification, and substitution reactions.
Acylation and Etherification: The hydroxyl group can readily undergo acylation to form the corresponding esters or etherification to yield ethers. These reactions are standard transformations for alcohols and are crucial for installing protecting groups or for modifying the molecule's biological activity and physical properties. For instance, acylation with an acyl chloride or anhydride (B1165640) in the presence of a base would yield an acyloxy derivative. Similarly, etherification, for example, using the Williamson ether synthesis, would involve deprotonation of the hydroxyl group followed by reaction with an alkyl halide.
Substitution of the Hydroxyl Group: The hydroxyl group is a poor leaving group, but it can be converted into a better one to facilitate nucleophilic substitution reactions. libretexts.orglibretexts.org This is typically achieved by protonating the hydroxyl group in an acidic medium to form an oxonium ion (-OH2+), which can then be displaced by a nucleophile, with water acting as the leaving group. libretexts.org Another common strategy is the conversion of the alcohol to a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups. This two-step process allows for substitution with a wide range of nucleophiles under milder conditions. These substitution reactions are fundamental in creating diverse cyclopentane derivatives from the parent hydroxy ester. beilstein-journals.org
Cyclization and Ring Expansion/Contraction Reactions
The carbocyclic framework of this compound can be subjected to reactions that alter the ring size or create fused ring systems.
Cyclization: Intramolecular reactions can lead to the formation of bicyclic compounds. For example, if the ester group is hydrolyzed to a carboxylic acid, and the hydroxyl group is converted into a suitable leaving group, intramolecular cyclization could potentially lead to the formation of a lactone. The stereochemistry of the substituents on the cyclopentane ring plays a critical role in determining the feasibility and outcome of such cyclization reactions.
Ring Expansion: Ring expansion reactions, particularly from a five-membered to a six-membered ring, are often driven by the release of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.com A common mechanism for this is the Wagner-Meerwein rearrangement. If a carbocation were generated adjacent to the cyclopentane ring (for instance, by the loss of a leaving group from an attached side chain), a 1,2-alkyl shift from the ring could occur, leading to the formation of a more stable cyclohexane (B81311) ring. youtube.comyoutube.com While specific examples involving this compound are not detailed in the provided literature, the principles of carbocation-mediated rearrangements are well-established for cyclopentyl systems. chemistrysteps.com
Ring Contraction: Ring contraction reactions provide a method for synthesizing smaller, often more strained, ring systems. rsc.org A well-known method for contracting a carbocyclic ring is the Favorskii rearrangement, which involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid or ester. harvard.edu To apply this to the cyclopentane system of the title compound, the hydroxyl group would first need to be oxidized to a ketone, followed by halogenation at the alpha position. Subsequent treatment with a base, such as sodium methoxide, would initiate the rearrangement, contracting the five-membered ring to a cyclobutane (B1203170) derivative. researchgate.net Such reactions are valuable for creating complex molecular architectures. etsu.edu
Reaction Mechanism Elucidation
Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing synthetic pathways.
Hydrolysis Mechanism: The mechanism of hydrolysis of ethyl cis- and trans-2-hydroxycyclopentanecarboxylate has been studied to understand the influence of the hydroxyl group. In alkaline hydrolysis, the reaction proceeds via nucleophilic acyl substitution. It was observed that both cis and trans isomers hydrolyze faster than ethyl cyclopentanecarboxylate (B8599756) itself. rsc.org This rate enhancement suggests that the hydroxyl group participates in the reaction. However, the fact that the trans-isomer (where intramolecular hydrogen bonding is not possible) reacts as fast or faster than the cis-isomer indicates that intramolecular hydrogen bonding is likely not the primary cause of the rate enhancement. rsc.org One proposed explanation involves the role of the solvent, suggesting that the smaller dependence of the hydrolysis rates on the concentration of the organic co-solvent (dioxan) for the hydroxy-esters is due to solvent sorting effects. rsc.org
Mechanism of Ring Expansion: The mechanism of a ring expansion from a cyclopentane to a cyclohexane ring typically involves a carbocation rearrangement. youtube.com The process would be initiated by the formation of a carbocation on a carbon atom attached to the ring or on the ring itself. A bond within the cyclopentane ring then migrates to the carbocation center. This concerted bond-breaking and bond-forming step results in a new, six-membered ring with the positive charge located on a different carbon atom. youtube.com The driving force for this rearrangement is the increased thermodynamic stability of a cyclohexane ring compared to a cyclopentane ring and the potential formation of a more stable (e.g., tertiary) carbocation. chemistrysteps.com
Mechanism of Ring Contraction (Favorskii Rearrangement): The Favorskii rearrangement of a potential α-halo cyclopentanone (B42830) derivative (obtainable from this compound) would proceed through a cyclopropanone (B1606653) intermediate. The mechanism is initiated by the abstraction of an acidic α-proton on the side opposite the halogen atom, forming an enolate. This is followed by an internal nucleophilic attack by the enolate on the carbon bearing the halogen, displacing the halide and forming a bicyclic cyclopropanone intermediate. The strained cyclopropanone is then attacked by a nucleophile (e.g., hydroxide (B78521) or alkoxide). This leads to the opening of the three-membered ring to form a more stable carbanion, which is subsequently protonated to yield the final ring-contracted product, a cyclobutanecarboxylic acid derivative. harvard.edu
Catalysis in the Synthesis and Transformations of Ethyl 2 Hydroxycyclopentanecarboxylate
Enzymatic Catalysis in Stereoselective Transformations
Enzymatic catalysis, particularly employing lipases, is a powerful tool for the stereoselective synthesis and transformation of chiral molecules like ethyl 2-hydroxycyclopentanecarboxylate. Lipases are widely utilized due to their ability to function in organic solvents, their lack of need for cofactors, and their high chemo-, regio-, and enantioselectivity. nih.gov The primary application in this context is the kinetic resolution of racemic mixtures, where the enzyme selectively catalyzes the reaction of one enantiomer at a much higher rate than the other.
This resolution can be achieved through two main pathways:
Enantioselective hydrolysis: A racemic ester is hydrolyzed, and the enzyme selectively converts one enantiomer into the corresponding chiral hydroxy acid, leaving the other ester enantiomer unreacted.
Enantioselective transesterification (or acylation): A racemic alcohol is acylated, with the enzyme selectively transferring an acyl group to one enantiomer, resulting in a mixture of an enantioenriched ester and the unreacted alcohol enantiomer. mdpi.com
The efficiency of such a resolution is quantified by the enantiomeric ratio (E), which compares the rates of reaction of the two enantiomers. High E-values are indicative of excellent enantioselectivity. nih.gov For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B) and Pseudomonas cepacia lipase are frequently effective in resolving cyclic amino esters and other chiral intermediates. mdpi.comresearchgate.net While specific studies detailing the kinetic resolution of this compound were not found, the established success of lipases in resolving structurally similar cyclic alcohols and esters suggests this would be a viable and effective strategy for obtaining enantiomerically pure forms of the compound. mdpi.comnih.gov
Transition-Metal-Mediated and Catalyzed Reactions
Transition-metal catalysis offers a diverse and powerful toolkit for the construction and functionalization of carbocyclic frameworks like the cyclopentane (B165970) ring of this compound. Although literature specifically detailing the application of these reactions to this compound is limited, these methods are fundamental to the synthesis of its core structure and related derivatives.
Carbene Insertion Reactions
Transition-metal-catalyzed carbene insertion into C-H bonds is a modern and efficient method for forming C-C bonds. Dirhodium catalysts, in particular, are highly effective in promoting intramolecular C-H insertion reactions of α-diazo carbonyl compounds to construct cyclic systems. nih.gov For example, α-aryl-α-diazo ketones can be cyclized efficiently using rhodium catalysts like Rh₂(pttl)₄ to yield α-aryl cyclopentanones. nih.govorganic-chemistry.org This strategy demonstrates a powerful route to synthesize the cyclopentanone (B42830) core, which is a direct precursor to this compound. The reaction is typically fast, proceeding at room temperature, and the choice of catalyst and solvent can significantly influence the yield. nih.gov
Cycloaddition Reactions
Cycloaddition reactions are cornerstone strategies for the convergent synthesis of cyclic molecules. researchgate.netoregonstate.edu Various transition-metal-catalyzed and organocatalytic cycloadditions have been developed to form highly functionalized cyclopentane rings. A common approach is the [3+2] cycloaddition, where a three-atom component reacts with a two-atom component. For instance, donor-acceptor cyclopropanes can react with various alkenes in a formal [3+2] cycloaddition to generate substituted cyclopentanes. researchgate.net Similarly, ruthenium-catalyzed [3+2] cycloadditions of α-diazo-1,3-dicarbonyl compounds with olefins produce dihydrofurans, showcasing the versatility of metal-catalyzed cycloadditions in forming five-membered rings. nih.gov While these methods are typically used to build the cyclopentane skeleton from acyclic precursors, they represent the state-of-the-art in assembling the core structure found in this compound. nih.govacs.org
Other Transition-Metal Catalytic Applications
Beyond carbene insertions and cycloadditions, other transition-metal-catalyzed reactions are pertinent to the synthesis of cyclopentane derivatives. Ruthenium complexes, for example, are known to catalyze a wide array of reactions, including cycloadditions and isomerizations. nih.govnih.gov For instance, hydridoruthenium(II) complexes react with dialkyl maleates via an insertion mechanism, and these complexes can catalyze the cis-trans isomerization of the maleates. rsc.org While not directly a reaction of this compound, this illustrates the fundamental reactivity of transition metals with ester-functionalized molecules, suggesting potential for catalytic applications in modifying the compound or its derivatives.
Acid and Base Catalysis in Ester Hydrolysis and Related Reactions
The hydrolysis of the ester functional group in this compound to its corresponding carboxylic acid is a fundamental transformation readily achieved through acid or base catalysis.
Acid-catalyzed hydrolysis is a reversible equilibrium process. The reaction is typically performed by heating the ester in water with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. To drive the equilibrium towards the products (carboxylic acid and ethanol), a large excess of water is typically used. kcl.ac.uk
Base-catalyzed hydrolysis , also known as saponification, is an irreversible process. The ester is treated with a strong base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbonyl carbon. The reaction is irreversible because the carboxylic acid formed in the final step is immediately deprotonated by the strong base to form a carboxylate salt, which is unreactive towards nucleophilic attack. rsc.org
A detailed kinetic study on the base-catalyzed hydrolysis of ethyl cis- and trans-2-hydroxycyclopentanecarboxylate in aqueous dioxane using sodium hydroxide has shown that the presence of the 2-hydroxy group significantly accelerates the reaction compared to the unsubstituted ethyl cyclopentanecarboxylate (B8599756). rsc.org The rate of hydrolysis for the trans-isomer was found to be as fast or faster than the cis-isomer, suggesting that intramolecular hydrogen bonding in the cis-isomer is not the primary cause of the rate enhancement. The rate acceleration is attributed to the electronic effects of the hydroxyl group. The study also noted that hydrolysis rates are further enhanced in borate (B1201080) buffers, possibly due to the formation of a borate-ester complex that facilitates intramolecular nucleophilic catalysis. rsc.org
| Compound | Mole Fraction of Dioxan (0.0) | Mole Fraction of Dioxan (0.105) | Mole Fraction of Dioxan (0.222) | Mole Fraction of Dioxan (0.329) |
|---|---|---|---|---|
| Ethyl cyclopentanecarboxylate | 1.0 | 1.0 | 1.0 | 1.0 |
| Ethyl cis-2-hydroxycyclopentanecarboxylate | 1.8 | 3.5 | 6.6 | 11.0 |
| Ethyl trans-2-hydroxycyclopentanecarboxylate | 2.0 | 3.5 | 6.1 | 9.9 |
Chiral Catalysis for Asymmetric Induction
Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another, leading to an optically active product. While enzymatic catalysis (Section 4.1) is a form of chiral catalysis, this section focuses on non-enzymatic chiral catalysts, such as small organic molecules (organocatalysts) or metal complexes with chiral ligands. These methods are crucial for the de novo asymmetric synthesis of chiral molecules.
The asymmetric synthesis of functionalized cyclopentanes often relies on chiral catalysts to control the stereochemical outcome of key bond-forming reactions. kcl.ac.ukresearchgate.net Strategies include:
Chiral Lewis Acid Catalysis: Chiral Lewis acids, formed from a metal salt (e.g., copper(II), indium(III)) and a chiral ligand, can activate substrates towards nucleophilic attack in a stereocontrolled manner. researchgate.netrsc.org For example, copper(II)/bisoxazoline (BOX) complexes are effective catalysts for asymmetric Diels-Alder reactions to create chiral cyclic structures. nih.gov Dual Lewis acid systems have also been employed in [3+2]-cycloadditions of donor-acceptor cyclopropanes to produce cyclopentanones with excellent transfer of chirality. researchgate.netrsc.org
Organocatalysis: Chiral small organic molecules, such as derivatives of proline or cinchona alkaloids, can catalyze asymmetric reactions without the need for metals. These catalysts can activate substrates by forming transient iminium or enamine intermediates. Organocatalysis has been successfully applied to the synthesis of chiral cyclopentanes through intramolecular Michael additions, leading to γ-nitroketones with high stereoselectivity. kcl.ac.ukresearchgate.net
Although specific literature detailing the asymmetric synthesis of this compound using these methods was not identified, these catalytic strategies represent the current state-of-the-art for producing chiral cyclopentane cores from prochiral starting materials. rsc.orgnih.gov
Stereochemical Aspects and Chiral Pool Applications
Investigation of Stereoisomers and Enantiopurity
Ethyl 2-hydroxycyclopentanecarboxylate is a chiral molecule that possesses two stereocenters, giving rise to four possible stereoisomers. These isomers are grouped into two pairs of enantiomers: the cis-isomers ((1R,2S) and (1S,2R)) and the trans-isomers ((1R,2R) and (1S,2S)). The relative orientation of the hydroxyl (-OH) and the ethyl carboxylate (-COOEt) groups on the cyclopentane (B165970) ring dictates whether the isomer is cis (on the same side) or trans (on opposite sides).
Achieving high enantiopurity is critical for the application of this compound in stereoselective synthesis. Biocatalytic methods have proven effective in producing specific stereoisomers with high stereochemical purity. For instance, the enantioselective reduction of the precursor ethyl 2-oxocyclopentanecarboxylate using baker's yeast is a well-established method to yield the (1R,2S) stereoisomer. This particular isomer is a valuable intermediate in organic synthesis due to its defined stereochemistry. The enantiomeric excess (e.e.) of these biocatalytic productions is often very high, which is a crucial factor for their use in the pharmaceutical industry.
Gas chromatography is a common technique used to determine the enantiopurity of this compound, where different stereoisomers exhibit different retention times, allowing for their quantification.
Table 1: Stereoisomers of this compound
| Isomer Configuration | Relative Stereochemistry |
| (1R,2S) | cis |
| (1S,2R) | cis |
| (1R,2R) | trans |
| (1S,2S) | trans |
Chiral Resolution Strategies
The separation of a racemic mixture of this compound into its constituent enantiomers is a key process for obtaining enantiomerically pure compounds. Several strategies can be employed for this chiral resolution.
One common approach is chromatographic separation using a chiral stationary phase (CSP). In this technique, the racemic mixture is passed through a column packed with a chiral material. The enantiomers interact differently with the CSP, leading to different elution times and thus their separation. High-performance liquid chromatography (HPLC) with a suitable chiral column is a powerful tool for this purpose.
Enzymatic resolution is another widely used method. This strategy relies on the stereoselectivity of enzymes, such as lipases, to catalyze a reaction on only one of the enantiomers in the racemic mixture. For example, a lipase (B570770) could selectively hydrolyze the ester group of one enantiomer, converting it into the corresponding carboxylic acid. The resulting mixture of the unreacted ester enantiomer and the carboxylic acid can then be separated by conventional methods like extraction. However, the success of enzymatic resolution is highly dependent on the specific enzyme and substrate. For instance, studies on the enzymatic hydrolysis of the structurally similar ethyl 2-(1-hydroxycyclopentyl)-butanoate by Pig Liver Esterase (PLE) and Candida rugosa Lipase (CRL) showed that while hydrolysis occurred, it was not enantioselective. scielo.brscielo.brdoaj.org This highlights the necessity of screening a variety of enzymes and reaction conditions to find an effective system for this compound.
A third strategy involves the formation of diastereomeric salts . The racemic mixture of the corresponding carboxylic acid (obtained by hydrolysis of the ethyl ester) is reacted with a chiral resolving agent, which is an enantiomerically pure base. This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomers of the carboxylic acid, which can be re-esterified to obtain the desired enantiomer of this compound.
This compound as a Chiral Building Block
The defined stereochemistry of enantiomerically pure this compound makes it a valuable chiral building block, or "synthon," for the synthesis of more complex molecules.
Chiral cyclopentane derivatives are core structures in many biologically active compounds, particularly in antiviral agents known as carbocyclic nucleosides. bohrium.comuni-hamburg.de In these molecules, a cyclopentane ring replaces the ribose sugar of natural nucleosides. This modification enhances their stability against enzymatic degradation in the body.
Enantiomerically pure this compound can serve as a precursor to key intermediates, such as chiral cyclopentenols, which are then used in the synthesis of these carbocyclic nucleosides. nih.govelsevierpure.com The synthesis involves a convergent approach where the functionalized carbocyclic moiety is condensed with a heterocyclic base to create a variety of nucleoside analogues. uni-hamburg.de These compounds are designed to act as selective inhibitors of viral enzymes like polymerases, making them important candidates in the development of treatments for viral infections. bohrium.com
Table 2: Application in the Synthesis of Biologically Active Compounds
| Target Compound Class | Rationale for Use of Chiral Precursor | Example Therapeutic Area |
| Carbocyclic Nucleosides | The cyclopentane ring mimics the natural ribose sugar but offers greater metabolic stability. | Antiviral (e.g., against HIV, Herpes simplex virus) bohrium.comuni-hamburg.denih.govnih.govrsc.org |
This compound is also a valuable starting material for the synthesis of various natural products and their analogues, particularly those containing a cyclopentane or cyclopentenone core.
Prostaglandins (B1171923) are a class of lipid compounds that are involved in numerous physiological processes, including inflammation. nih.govresearchgate.netmdpi.com Their core structure is based on prostanoic acid, which features a cyclopentane ring. Chiral cyclopentenone intermediates are crucial for the stereocontrolled synthesis of prostaglandins. rsc.orgnih.gov this compound can be converted into these key cyclopentenone synthons, allowing for the controlled introduction of the necessary side chains to build the complex prostaglandin (B15479496) structure.
Jasmonates are a group of plant hormones that regulate plant growth and defense mechanisms. nih.govnih.gov A key precursor in their biosynthesis is 12-oxophytodienoic acid (OPDA), which contains a cyclopentenone ring. Synthetic strategies towards jasmonates and their analogues can utilize chiral cyclopentane derivatives derived from this compound to construct this core structure with the correct stereochemistry.
Applications in Complex Organic Molecule Synthesis
Precursor to Prostaglandin (B15479496) Analogues
Prostaglandins (B1171923) are a group of physiologically active lipid compounds that mediate a wide range of effects in the body, including inflammation, blood flow, and the formation of blood clots. Synthetic prostaglandin analogues are crucial therapeutic agents. The cyclopentane (B165970) core of these molecules is a key structural feature, and derivatives of cyclopentanone (B42830) are fundamental in their synthesis.
Research has demonstrated the conversion of 2-(2-oxocyclopentyl)ethanol derivatives into prostaglandin I2 (prostacyclin) methyl ester and its epimer. rsc.org This synthesis highlights the utility of the oxocyclopentyl group as a foundational unit for constructing the complex bicyclic core of prostacyclin. The synthetic route involved key steps such as halogenoetherification and Baeyer–Villiger oxidation of the cyclopentanone ring system to form the necessary lactone intermediate, a hallmark in prostaglandin synthesis. rsc.org This underscores the role of cyclopentanone-containing precursors, like ethyl 2-oxocyclopentanecarboxylate, as vital starting materials for accessing the core structures of potent prostaglandin analogues.
Intermediate in the Synthesis of Cyclopentane Amino Acids and Derivatives
Cyclopentane-constrained amino acids are valuable components in medicinal chemistry, often used to create peptidomimetics with enhanced stability and specific conformations. The synthesis of these constrained amino acids often relies on cyclopentane precursors that allow for the controlled introduction of amino and carboxylic acid functionalities.
Building Block for Antiviral Agents (e.g., Neuraminidase Inhibitors)
The development of antiviral drugs is a critical area of pharmaceutical research. Some of the most effective antiviral agents are designed to inhibit viral enzymes, such as neuraminidase in the influenza virus. While many neuraminidase inhibitors are based on a six-membered ring, cyclopentane-based analogues have also been developed as potent antiviral agents.
A key application of cyclopentane derivatives is in the synthesis of these neuraminidase inhibitors. google.com Synthetic pathways have been developed to produce compounds like Ethyl t-3-(1-Acetylamino-2-ethyl)butyl-c-4-amino-t-2-hydroxycyclopentane-r-1-carboxylate. google.com This specific molecule contains the core ethyl hydroxycyclopentanecarboxylate structure, demonstrating a direct application of this scaffold. The synthesis involves starting with a cyclopentene-based amino ester and performing a series of transformations, including epoxidation, ring-opening, and functional group manipulations, to install the necessary side chains and amino groups required for potent neuraminidase inhibition. google.com This highlights the utility of cyclopentane building blocks in creating targeted antiviral therapeutics.
Synthesis of Diverse Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core of a vast number of pharmaceuticals. Ethyl 2-oxocyclopentanecarboxylate is an exceptionally useful precursor for a wide range of heterocyclic systems due to its bifunctional nature (a ketone and an ester).
It readily reacts with various binucleophiles, particularly nitrogen-containing compounds like diamines and hydrazines, to form fused and spiro-heterocycles. utripoli.edu.lyresearchgate.net
With Diamines: Reaction with diamines such as ethane-1,2-diamine leads to the formation of bis(cyclopent-1-ene-1-carboxylate) derivatives. utripoli.edu.ly
With Hydrazine (B178648): The reaction with hydrazine hydrate (B1144303) can yield two different products: a minor product which is an enamine, and a major product which is a fused pyrazolone (B3327878) ring system. utripoli.edu.lyresearchgate.net
With Arylamines: Condensation with arylamines has been shown to produce 2,3-dihydro-α-quinindones, which are polycyclic heterocyclic compounds containing a quinoline (B57606) fused to the cyclopentane ring. rsc.org
These reactions typically proceed under mild conditions and demonstrate the role of ethyl 2-oxocyclopentanecarboxylate as a versatile platform for generating molecular diversity in heterocyclic chemistry. utripoli.edu.lyresearchgate.net
Computational and Theoretical Investigations of Ethyl 2 Hydroxycyclopentanecarboxylate
Quantum Chemical Studies (e.g., DFT Calculations)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules like Ethyl 2-hydroxycyclopentanecarboxylate. While specific DFT studies focusing exclusively on this compound are not extensively detailed in the public domain, the methodologies are well-established. Such studies typically involve the use of functionals like B3LYP in combination with basis sets such as 6-31G(d) to optimize the molecular geometry and calculate various properties. researchgate.netresearchgate.net
Theoretical calculations for similar molecules have been used to determine geometric parameters such as bond lengths, bond angles, and torsion angles. researchgate.net For instance, in a related complex molecule containing a cyclobutane (B1203170) ring, DFT calculations were able to predict these parameters with good agreement to experimental X-ray diffraction data. researchgate.netmaricopa.edu For this compound, DFT would allow for the calculation of properties such as the molecule's total energy, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). These calculations are crucial for understanding the molecule's reactivity and kinetic stability.
Furthermore, quantum chemical calculations can be used to analyze weak noncovalent interactions within the molecule, such as intramolecular hydrogen bonding, which is particularly relevant for the cis-isomer of this compound. dalalinstitute.comrsc.org Bader's theory of 'atoms-in-molecules' (AIM) and Noncovalent Interaction (NCI) plot analysis are common techniques used to characterize these interactions. dalalinstitute.com
A summary of typical properties that can be obtained from DFT calculations is presented in the table below.
| Property Calculated | Significance | Typical Method |
| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms (bond lengths, angles). | DFT (e.g., B3LYP/6-31G*) |
| Total Energy | Indicates the overall stability of the molecule. | DFT, Hartree-Fock |
| Frontier Orbitals (HOMO/LUMO) | The energy gap between HOMO and LUMO relates to chemical reactivity and electronic transitions. | DFT, Hartree-Fock |
| Mulliken Population Analysis | Assigns partial charges to atoms, offering insights into charge distribution and reactive sites. | DFT, Hartree-Fock |
| Vibrational Frequencies | Predicts the infrared spectrum, which can be compared with experimental data to confirm the structure. | DFT, Hartree-Fock |
Conformational Analysis and Stereochemical Preferences
The cyclopentane (B165970) ring of this compound is not planar. A planar conformation would lead to significant torsional strain from eclipsing C-H bonds, although the angle strain would be minimal as the internal angles of a regular pentagon (108°) are close to the ideal tetrahedral angle (109.5°). maricopa.edu To alleviate this torsional strain, the ring puckers into non-planar conformations. maricopa.edu The two most common low-energy conformations for cyclopentane are the "envelope" (Cs symmetry) and the "half-chair" (C2 symmetry). dalalinstitute.comscribd.com In the envelope conformation, one carbon atom is out of the plane of the other four, while in the half-chair, two adjacent carbons are displaced in opposite directions from the plane of the other three. scribd.com These conformations are in rapid interconversion at room temperature through a process known as pseudorotation. scribd.com
The stereochemistry of the substituents at positions 1 (ethyl carboxylate) and 2 (hydroxyl) significantly influences the conformational preferences and properties of the molecule. The compound can exist as cis and trans diastereomers.
In the cis-isomer, where the hydroxyl and ethyl carboxylate groups are on the same side of the ring, there is a strong potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the carbonyl oxygen of the ester. rsc.org Infrared spectroscopic studies on esters of cis-2-hydroxycyclopentanecarboxylic acid have confirmed the presence of strong intramolecular hydrogen bonds in non-polar solvents like carbon tetrachloride. rsc.org This interaction can lock the molecule into a more rigid conformation.
In contrast, the trans-isomer has the substituents on opposite sides of the ring, making intramolecular hydrogen bonding impossible. rsc.org This lack of internal hydrogen bonding results in different physical and chemical properties compared to the cis-isomer.
| Isomer | Substituent Orientation | Intramolecular H-Bonding | Expected Consequence |
| cis | Same side of the ring | Yes | More rigid conformation, altered reactivity of OH and C=O groups. |
| trans | Opposite sides of the ring | No | Greater conformational flexibility. |
Reaction Pathway and Transition State Analysis
The hydrolysis of the ester group in this compound is a key reaction that has been studied to understand the influence of the adjacent hydroxyl group. Computational studies on the catalytic mechanism of carboxylesterases, which are enzymes that hydrolyze esters, suggest a multi-step process. researchgate.netnih.gov This enzymatic mechanism is thought to proceed through a four-step sequence:
Nucleophilic attack by a serine residue on the ester's carbonyl carbon, forming a tetrahedral intermediate. researchgate.net
Formation of an acyl-enzyme complex with the release of the alcohol (ethanol). researchgate.net
Nucleophilic attack by a water molecule on the acyl-enzyme complex, forming a second tetrahedral intermediate. researchgate.net
Release of the carboxylic acid product (2-hydroxycyclopentanecarboxylic acid). researchgate.net
In a non-enzymatic, base-catalyzed hydrolysis, the mechanism is simpler but still involves the formation of a tetrahedral intermediate after the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
Kinetic studies on the hydrolysis of both cis- and trans-ethyl 2-hydroxycyclopentanecarboxylate have revealed interesting stereochemical effects. The hydrolysis of the cis-ester is significantly faster (1.8 to 11 times) than that of the unsubstituted ethyl cyclopentanecarboxylate (B8599756). rsc.org Surprisingly, the trans-ester, which cannot form an intramolecular hydrogen bond, reacts as fast or even faster than the cis-ester. rsc.org This suggests that intramolecular hydrogen bonding is not the primary cause of the rate enhancement. Instead, it is proposed that the hydroxyl group's influence may be due to solvent effects or other through-space interactions that stabilize the transition state of the hydrolysis reaction. rsc.org
Transition state analysis using computational methods like DFT would be essential to fully understand these observations. Such an analysis would involve locating the transition state structure on the potential energy surface for the rate-determining step (e.g., the nucleophilic attack) and calculating its energy. By comparing the activation energies for the hydrolysis of the cis, trans, and unsubstituted esters, a more definitive explanation for the observed rate differences could be formulated. rsc.org
Structure-Activity Relationship Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com While no specific QSAR models for derivatives of this compound are prominently published, the general methodology can be described for its potential application. acs.org Such studies are valuable in drug design and toxicology for predicting the activity of new, unsynthesized molecules. mdpi.com
A QSAR study on derivatives of this compound would involve several key steps:
Data Set Preparation : A series of derivatives would be synthesized, and their biological activity (e.g., antifungal, antibacterial, or enzyme inhibitory activity) would be measured experimentally to obtain IC50 or pIC50 values. acs.orgnih.gov
Descriptor Calculation : For each molecule in the series, a set of numerical descriptors would be calculated. These can be categorized as:
Topological descriptors : Related to the 2D structure and connectivity of atoms.
Physicochemical descriptors : Properties like hydrophobicity (logP), molar refractivity, and polarizability.
Electronic descriptors : Derived from quantum chemical calculations, including dipole moment, orbital energies, and atomic charges. acs.org
Model Development : A mathematical model is created to relate the descriptors (independent variables) to the biological activity (dependent variable). Multiple Linear Regression (MLR) is a common technique used for this purpose. acs.org The goal is to find a statistically significant equation of the form: Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ...
Model Validation : The predictive power of the QSAR model must be rigorously validated using statistical methods, often by splitting the data into a training set (to build the model) and a test set (to evaluate its predictive ability). acs.org
For derivatives of this compound, a QSAR model could identify key structural features that enhance a particular biological activity. For example, the model might reveal that increasing hydrophobicity in a certain part of the molecule or having an electron-withdrawing group at a specific position leads to higher potency. This information would be invaluable for the rational design of new, more effective derivatives. nih.gov
Advanced Analytical Methodologies in Research on Ethyl 2 Hydroxycyclopentanecarboxylate
Chromatographic Techniques for Reaction Monitoring and Purity Assessment
Chromatography is a cornerstone in the analysis of Ethyl 2-hydroxycyclopentanecarboxylate, enabling the separation of complex mixtures and the quantification of individual components. Gas and liquid chromatography are particularly vital for tracking reaction kinetics and evaluating the stereoisomeric purity of the final product.
Gas Chromatography (GC) for Reaction Kinetics and Enantiomeric Excess
Gas chromatography is a powerful tool for monitoring the progress of reactions that produce this compound. By taking aliquots from a reaction mixture over time, quenching the reaction, and analyzing the samples by GC, researchers can determine the rate of formation of the product and the consumption of reactants. This kinetic data is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading.
Furthermore, when coupled with a chiral stationary phase, GC becomes an essential technique for determining the enantiomeric excess (ee) of the product. This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer in preference to the other. The choice of chiral stationary phase is critical for achieving baseline separation of the enantiomers. Cyclodextrin-based columns, for instance, have demonstrated success in separating the enantiomers of structurally similar compounds like ethyl 2-hydroxy-4-methylpentanoate. In a typical analysis, the two enantiomers will exhibit different retention times, and the ratio of their peak areas can be used to calculate the enantiomeric excess.
Table 1: Illustrative GC Parameters for Chiral Separation
| Parameter | Value |
|---|---|
| Column | Chiral Stationary Phase (e.g., Cyclodextrin-based) |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (2 min), ramp to 200 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Carrier Gas | Helium |
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis
High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the analysis of this compound, especially for separating its stereoisomers. Given that the compound has two chiral centers, it can exist as four possible stereoisomers (two pairs of enantiomers, which are diastereomers of each other). HPLC, particularly with chiral stationary phases, can effectively separate these isomers.
The separation is based on the differential interaction of the stereoisomers with the chiral stationary phase. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose. The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve the best resolution between the stereoisomeric peaks. The development of a robust HPLC method is crucial for quality control, ensuring the stereochemical purity of the final product.
Chiral Chromatography for Enantiomeric Purity Determination
Chiral chromatography is the gold standard for determining the enantiomeric purity of chiral compounds like this compound. Both chiral GC and chiral HPLC fall under this category and are the most sensitive and reliable methods for this purpose.
In chiral chromatography, the separation of enantiomers is achieved by creating a transient diastereomeric interaction between the analyte and a chiral selector, which is either a component of the stationary phase or a mobile phase additive. The differing stability of these diastereomeric complexes leads to different retention times for the two enantiomers, allowing for their separation and quantification. The selection of the appropriate chiral stationary phase is paramount and often requires screening of various column types to find the one that provides the best separation for the specific compound.
Spectroscopic Characterization of Reaction Products and Intermediates
Spectroscopic techniques provide detailed structural information about this compound, its precursors, and any byproducts formed during its synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure of this compound. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide information about the connectivity of atoms and the relative number of protons in different chemical environments. ¹³C NMR provides information about the carbon skeleton of the molecule. For the precursor, Ethyl 2-oxocyclopentanecarboxylate, characteristic signals for the ketone and ester carbonyl groups are observed. Upon reduction to this compound, the disappearance of the ketone signal and the appearance of a new signal for the hydroxyl-bearing carbon and proton confirm the conversion.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns. In the synthesis of Ethyl 1-hydroxycyclopentane-carboxylate, a related compound, the mass spectrum showed a peak at m/z 159, corresponding to the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show a broad absorption band for the hydroxyl (-OH) group and a strong absorption for the ester carbonyl (C=O) group.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals for ethyl group (triplet and quartet), cyclopentyl ring protons, and hydroxyl proton. |
| ¹³C NMR | Signals for ester carbonyl carbon, carbon bearing the hydroxyl group, other cyclopentyl carbons, and ethyl group carbons. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound and characteristic fragment ions. |
| IR Spec. | Broad O-H stretch, strong C=O stretch (ester), and C-O stretches. |
Hyphenated Techniques in Structural Elucidation
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are exceptionally powerful for the analysis of complex mixtures and the unambiguous identification of unknown compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common hyphenated techniques used in the study of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying the components of a reaction mixture. The gas chromatograph separates the different compounds, and the mass spectrometer provides a mass spectrum for each separated component. This allows for the identification of the desired product, unreacted starting materials, and any byproducts, even at trace levels. The mass spectra can be compared to library data for confirmation of known compounds or analyzed to deduce the structure of new or unexpected products.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of less volatile or thermally labile compounds that are not suitable for GC analysis. It combines the high-resolution separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique can be invaluable for analyzing reaction intermediates and for the characterization of stereoisomers when coupled with a chiral HPLC column.
By employing these advanced analytical methodologies, researchers can gain a comprehensive understanding of the synthesis, purity, and structural characteristics of this compound, which is essential for its successful application in various fields of chemical synthesis.
Q & A
Q. Analytical Focus
- Circular Dichroism (CD) : Detects helical conformations in derivatives (e.g., α-peptides) by analyzing amide backbone signals in the far-UV range (190–250 nm) .
- NMR Spectroscopy : ¹H and ¹³C NMR distinguish stereoisomers; integration of coupling constants (e.g., J values) confirms cyclopentane ring conformation.
- IR Spectroscopy : Identifies carbonyl (C=O) and hydroxyl (O-H) stretches to verify esterification and reduction steps.
Contradiction Resolution : Discrepancies between predicted and observed spectra require control experiments (e.g., repeating reductions under inert atmospheres) and cross-validation via mass spectrometry .
How should contradictory data between theoretical predictions and experimental observations in the compound’s reactivity be resolved?
Q. Data Analysis Focus
- Replicate experiments : Ensure consistency in synthetic steps (e.g., Mitsunobu reaction conditions).
- Alternative pathways : Compare outcomes from baker’s yeast reduction versus chemical reductants (e.g., NaBH₄).
- Statistical validation : Apply t-tests or ANOVA to assess significance of yield variations .
Example : If theoretical models predict higher enantiomeric excess than observed, re-examine reaction kinetics or catalyst loading .
What protocols ensure safe disposal of this compound and its byproducts in laboratory settings?
Q. Safety and Compliance Focus
- Waste segregation : Separate organic byproducts (e.g., HN₃ derivatives) from aqueous waste .
- PPE requirements : Use NIOSH-approved face shields and EN 166-compliant gloves to prevent dermal exposure .
- Professional disposal : Contract licensed waste management services for incineration or chemical neutralization .
Documentation : Maintain logs of waste quantities and disposal certifications to comply with ISO 14001 standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
